![molecular formula C8H5ClN2O2 B598157 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1203498-99-0](/img/structure/B598157.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance with a molecular weight of 196.59 .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)c1c[nH]c2ncc(Cl)cc12
. The InChI key is TUVOLKRSOFVJFQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The molecular formula of this compound is C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is a solid .Scientific Research Applications
Antibacterial Activity : A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids and found that one compound showed antibacterial activity in vitro (Toja et al., 1986).
Synthesis of Previously Unknown Heterocyclic Structures : A method based on the Fischer reaction in polyphosphoric acid was proposed for the synthesis of previously unknown heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. This method can be used for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with alkyl and aryl substituents (Alekseyev et al., 2017).
Synthesis of 5-Oxo-Tetrahydro-Pyrrolopyridine-Carboxylic Acids : The three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid was used to prepare 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. The intermediate 3-aminopyrrole derivative was generated in situ (Lichitsky et al., 2010).
Synthesis of 5-Aroyl-1,2-Dihydro-3H-Pyrrolopyrrole-Carboxylic Acids : This study focused on the synthesis and evaluation of analgesic and antiinflammatory activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The compounds were tested for their potency in animal models (Muchowski et al., 1985).
Synthesis of 1H-Pyrrolopyridines : A variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles underwent condensation to yield 1H-pyrrolo[2,3-b]pyridines. This study provided a novel synthetic route for these compounds (Brodrick & Wibberley, 1975).
Synthesis of Pyrrolo-Furo-Pyridine-Carboxylic Acids : The synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives was achieved. This study provided insights into the synthesis of complex heterocyclic structures (Bencková & Krutošíková, 1997).
Synthesis of 1H-Pyrazole-3-Carboxamides : This research involved converting 1H-pyrazole-3-carboxylic acid into its carboxamide derivatives. These compounds were spectroscopically characterized and their synthesis was theoretically examined (Yıldırım et al., 2005).
Esterification of Carboxylic Acids : A study demonstrated the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, offering a new method for forming carboxylic esters (Takimoto et al., 1981).
Mechanism of Action
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By inhibiting FGFRs, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid disrupts these signaling cascades, affecting cell growth and survival .
- Abnormal activation of FGFRs due to mutations or amplifications is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is classified as Acute Tox. 4 Oral and Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Future Directions
properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOLKRSOFVJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673623 |
Source
|
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203498-99-0 |
Source
|
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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